Product packaging for Boc-alpha-methyl-L-4-Fluorophe(Cat. No.:CAS No. 1217754-68-1; 889113-64-8)

Boc-alpha-methyl-L-4-Fluorophe

Cat. No.: B2693741
CAS No.: 1217754-68-1; 889113-64-8
M. Wt: 297.326
InChI Key: FYZOMAOEKLIUIA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Non-Proteinogenic Amino Acids in Chemical and Biological Sciences

Non-proteinogenic amino acids are amino acid variants not naturally encoded in an organism's genetic code for protein assembly. pensoft.net While over 140 such amino acids exist in nature, thousands more have been created in laboratories. pensoft.net These "unnatural" amino acids are pivotal in various biological and chemical fields. They can be synthesized through modifications of their natural counterparts, such as by altering the side chain or the amino acid backbone. pensoft.net

In biological systems, non-proteinogenic amino acids serve diverse functions, acting as metabolic intermediates, neurotransmitters, and even toxins. pensoft.net For researchers, their true power lies in their application as building blocks for novel molecules, particularly in drug development and synthetic biology, where they can be used to create bioactive peptides with therapeutic potential. mdpi.com

Significance of alpha-Methylated Amino Acids in Peptide Chemistry and Conformational Control

The introduction of a methyl group at the alpha-carbon of an amino acid—a process known as α-methylation—imposes significant conformational constraints on the peptide backbone. This seemingly minor addition introduces steric hindrance that restricts the possible phi (φ) and psi (ψ) dihedral angles of the amino acid residue. researchgate.net

This restriction is highly valuable in peptide chemistry for several reasons:

Stabilization of Secondary Structures: α-methylation is a potent strategy for inducing and stabilizing helical conformations, such as 3(10)-helices, within peptides. smolecule.com This is crucial for designing peptides that mimic the structure of protein segments involved in biological interactions.

Enhanced Proteolytic Stability: The alpha-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases. nih.gov This enhanced stability is a critical attribute for developing peptide-based drugs with longer biological half-lives.

Reduced Conformational Flexibility: By limiting the conformational freedom of a peptide, α-methylation can help lock it into a bioactive conformation, which can lead to higher binding affinity and specificity for its biological target. Current time information in Bangalore, IN.

Role of Fluorine Substitution in Amino Acid Derivatives for Research Applications

The substitution of hydrogen with fluorine in amino acid derivatives is a widely used strategy in medicinal chemistry to fine-tune molecular properties. nih.govmybiosource.com Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity and pharmacokinetic profile. nih.govmybiosource.com

Key impacts of fluorine substitution include:

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and bioavailability. mybiosource.comchemimpex.com

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially enhancing the binding affinity and selectivity of a drug candidate. smolecule.com

Metabolic Stability: The strength of the C-F bond can make the molecule more resistant to metabolic degradation, particularly oxidative metabolism. smolecule.com

Probes for NMR Studies: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to study peptide conformation and interactions without the background noise present in proton (¹H) NMR. mdpi.com

Overview of Boc-alpha-methyl-L-4-Fluorophe as a Specialized Amino Acid Building Block

Boc-alpha-methyl-L-4-Fluorophenylalanine is a synthetic amino acid that synergistically combines the structural features of α-methylation and fluorination. It is supplied with a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus, which facilitates its use in standard solid-phase peptide synthesis protocols. chemimpex.com

This compound is designed as a specialized building block for creating peptides with enhanced structural stability and tailored biological activity. chemimpex.com The presence of the alpha-methyl group enforces a constrained conformation, while the 4-fluorophenyl side chain introduces the electronic and steric effects of fluorine. smolecule.comchemimpex.com Consequently, this amino acid derivative is a valuable tool for researchers in drug discovery, particularly in the fields of oncology and neurology, and in the development of novel biomaterials. chemimpex.com

Data and Research Findings

The utility of Boc-alpha-methyl-L-4-Fluorophenylalanine is rooted in its defined chemical properties and its demonstrated impact in scientific research.

Physicochemical Properties

The fundamental properties of this compound are essential for its application in chemical synthesis.

PropertyValueSource
CAS Number1217754-68-1 chemimpex.com
Molecular FormulaC15H20FNO4 chemimpex.com
Molecular Weight297.32 g/mol chemimpex.com
AppearanceWhite powder chemimpex.com
Melting Point182 - 184 °C chemimpex.com
Purity≥ 99% (HPLC) chemimpex.com

Detailed Research Findings: Synthesis and Antifungal Activity of a Dipeptide

A recent study highlights the practical application of the core structure of Boc-alpha-methyl-L-4-Fluorophenylalanine in creating new bioactive molecules. Researchers synthesized a novel dipeptide, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, and evaluated its antifungal properties. pensoft.net

The study found that the precursor amino acid, (S)-α-methyl-4-fluorophenylalanine, demonstrated significant growth inhibition against several fungal strains, including P. aurantiogriseum, P. funiculosum, U. botrytis, and A. pullulans at a concentration of 0.195 mg/ml. pensoft.net The synthesized dipeptide containing this residue also showed notable inhibitory effects, particularly against the P. aurantiogriseum strain at a concentration of 0.369 mg/ml. pensoft.net This research provides a concrete example of how this modified amino acid can be incorporated into peptides to generate compounds with specific biological activities. pensoft.net

CompoundTarget Fungal StrainEffective Concentration for InhibitionSource
(S)-α-methyl-4-fluorophenylalanineP. aurantiogriseum, P. funiculosum, U. botrytis, A. pullulans0.195 mg/ml pensoft.net
N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanineP. aurantiogriseum0.369 mg/ml pensoft.net

Compound Names

The chemical compounds mentioned in this article are listed below for reference.

Abbreviation/Common NameSystematic Name
This compound(S)-2-((tert-butoxycarbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid
(S)-α-methyl-4-fluorophenylalanine(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid
N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-2-methyl-3-(4-fluorophenyl)propanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20FNO4 B2693741 Boc-alpha-methyl-L-4-Fluorophe CAS No. 1217754-68-1; 889113-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOMAOEKLIUIA-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for the Enantioselective Synthesis of alpha-Methyl-L-4-Fluorophenylalanine and its Precursors

The creation of the chiral quaternary carbon center of α-methyl-L-4-fluorophenylalanine is a primary synthetic challenge. Various methodologies have been developed to achieve high enantiopurity, which is critical for its biological applications.

Asymmetric Catalysis in Fluorophenylalanine Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. In the context of fluorinated amino acids, several catalytic approaches have proven effective.

Phase-transfer catalysis has been employed for the asymmetric alkylation of glycine (B1666218) derivatives. For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst can produce fluorinated phenylalanine derivatives with high levels of enantioselectivity. researchgate.net Another prominent strategy involves the transition metal-catalyzed hydrogenation of prochiral enamides or related precursors. Catalytic systems based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are widely used for this purpose.

Copper-catalyzed reactions have also emerged as a valuable method. For example, the direct α-C(sp³)–H fluorination of a phenylalanine derivative was achieved using a Cu(OAc)₂ catalyst with a chiral (R)-3-hydroxyquinuclidine ligand and Selectfluor as the fluorinating agent, yielding the desired product with high efficiency. nih.gov Furthermore, copper-mediated radiofluorination of (mesityl)(aryl)iodonium salts has been developed for synthesizing radiolabeled fluorinated amino acids, a process crucial for applications in positron emission tomography (PET). researchgate.net

Table 1: Overview of Asymmetric Catalytic Methods in Fluorophenylalanine Synthesis
Catalytic SystemReaction TypeSubstrate TypeKey Features
Cinchona Alkaloid DerivativesPhase-Transfer CatalysisGlycinate Schiff BaseAsymmetric alkylation to build the amino acid backbone. researchgate.net
Cu(OAc)₂ / Chiral Ligandα-C–H FluorinationPhenylalanine DerivativeDirect fluorination using Selectfluor. nih.gov
Palladium / Trost's Ligandα-Allylationα-Trifluoromethyl aldimine esterProduces enantioenriched α-allyl-α-CF₃-α-amino acid. nih.gov
Copper(II) Triflate¹⁸F-Fluorination(Mesityl)(aryl)iodonium saltSynthesis of radiolabeled amino acids for PET imaging. researchgate.net

Chiral Auxiliary-Mediated Approaches to Stereocenter Formation

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are removed. This method is robust and has been extensively used for the synthesis of complex amino acids. nih.gov

One common approach involves the alkylation of chiral glycine enolates. For example, oxazolidinone auxiliaries, popularized by Evans, can be used to synthesize β-fluorophenylalanine derivatives. nih.gov Similarly, Schöllkopf's bislactim ether method allows for the asymmetric synthesis of α-alkylated amino acids. Another effective strategy employs 3-methyl-4-imidazolidinone auxiliaries for the alkylation of a glycine-derived scaffold to produce tetrafluorophenylalanine analogues. nih.gov The auxiliary controls the facial selectivity of the incoming electrophile (e.g., a 4-fluorobenzyl halide), and subsequent hydrolysis removes the auxiliary to yield the desired L-amino acid.

Table 2: Examples of Chiral Auxiliaries in Fluorinated Amino Acid Synthesis
Chiral AuxiliaryReaction TypeKey AdvantageReference
OxazolidinoneAsymmetric AlkylationHigh diastereoselectivity in forming C-C bonds. nih.gov
3-Methyl-4-imidazolidinoneAsymmetric AlkylationEffective for synthesis of tetrafluorophenylalanine analogues. nih.gov
PicolinamideDirected C-H FunctionalizationDirects fluorination to the α-position. nih.gov

Enzymatic and Biocatalytic Routes to Non-Canonical Amino Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild aqueous conditions, avoiding the need for protecting groups and often displaying exquisite stereoselectivity. nih.gov

Transaminases (aminotransferases) are particularly useful for synthesizing chiral amines and amino acids from prochiral ketones or α-keto acids. nih.govresearchgate.net An engineered transaminase can catalyze the transfer of an amino group from a donor (like L-alanine) to a precursor such as 4-fluoro-α-methylacetophenone, directly yielding α-methyl-L-4-fluorophenylalanine with high enantiomeric excess.

Another enzymatic strategy is the kinetic resolution of a racemic mixture. Amidases or acylases can selectively hydrolyze the N-acyl group or amide of one enantiomer in a racemic mixture of N-acyl-α-methyl-4-fluorophenylalanine, allowing for the separation of the desired L-amino acid from the unreacted D-enantiomer. frontiersin.org The use of multienzyme cascades can further enhance efficiency by integrating several reaction steps in a one-pot process. frontiersin.org

Protecting Group Chemistry in the Synthesis of Boc-alpha-methyl-L-4-Fluorophe

Protecting groups are essential for preventing unwanted side reactions at the amine and carboxyl termini during multi-step synthesis, particularly in peptide chemistry. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function.

N-alpha-Boc Protection Strategies and Reaction Optimization

The standard method for introducing the Boc group onto the α-amino group of α-methyl-L-4-fluorophenylalanine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a solvent system like aqueous dioxane or tetrahydrofuran. total-synthesis.com

Optimization of this reaction focuses on maximizing yield while preventing side reactions. Key parameters include:

Base: The choice and stoichiometry of the base are critical to deprotonate the amino group, enhancing its nucleophilicity without causing ester hydrolysis.

Solvent: A solvent that can dissolve both the amino acid and Boc₂O is necessary for a homogeneous reaction.

Temperature: Reactions are often run at room temperature or slightly below to control reactivity and minimize by-product formation.

Catalysts: While often not necessary, catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, though care must be taken to avoid racemization. Ionic liquids have also been reported as efficient catalysts for N-tert-butyloxycarbonylation. organic-chemistry.org

A catalyst-free N-Boc protection protocol in water has also been developed, offering a green and chemoselective method that avoids common side products. organic-chemistry.org

Orthogonal Protection Schemes for Complex Peptide Architectures

When Boc-α-methyl-L-4-fluorophenylalanine is incorporated into larger peptides, an orthogonal protection strategy is required. nih.gov Orthogonality means that different protecting groups can be removed selectively under distinct conditions without affecting others. total-synthesis.combiosynth.com

The most common orthogonal scheme involving the Boc group is the Boc/Benzyl (Bzl) strategy. biosynth.com In this approach:

The N-α-amino group is protected with the acid-labile Boc group.

Side-chain functional groups (e.g., on Lys, Asp, Glu) and the C-terminal carboxyl group are protected with groups that are stable to the mild acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but are cleaved by strong acidolysis (e.g., hydrofluoric acid, HF) or hydrogenolysis. Benzyl esters and ethers are typical examples. peptide.com

This strategy is orthogonal to the Fmoc/tBu scheme, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and acid-labile groups like tert-butyl (tBu) protect the side chains. total-synthesis.combiosynth.com The stability of the Boc group to bases allows its use in synthetic routes that also employ Fmoc or other base-labile groups for different functionalities within the same molecule. For complex architectures like branched or cyclic peptides, additional orthogonal protecting groups such as allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) may be used, which are removed by transition metal catalysis or hydrazine, respectively. total-synthesis.comsigmaaldrich.com

Table 3: Common Orthogonal Protecting Group Pairs in Peptide Synthesis
N-α ProtectionSide-Chain/C-Terminus ProtectionN-α Deprotection ConditionSide-Chain/Final Cleavage
Boc (tert-butyloxycarbonyl)Bzl (Benzyl), Tos (Tosyl)Mild Acid (e.g., TFA)Strong Acid (e.g., HF) / Hydrogenolysis
Fmoc (9-fluorenylmethoxycarbonyl)tBu (tert-butyl), Trt (Trityl)Base (e.g., Piperidine)Strong Acid (e.g., TFA)
Alloc (allyloxycarbonyl)Orthogonal to Boc and FmocPd(0) CatalysisVaries with other groups used.
Cbz (Benzyloxycarbonyl)Orthogonal to FmocHydrogenolysis / HBr in Acetic AcidVaries with other groups used.

Comparative Analysis of Protecting Group Effects on Yield and Purity in Multi-step Syntheses

Research into the synthesis of fluorinated phenylalanine derivatives has shown that protecting groups like Boc, Fmoc, and Cbz are sometimes incompatible with certain direct fluorination methods. nih.govbeilstein-journals.org For instance, in visible light-mediated benzylic fluorination using Selectfluor, N- and C-terminally protected phenylalanines with phthalimido and trifluoroacetyl N-terminal protecting groups provided the most efficient outcomes, with yields of 80% and 67% respectively. nih.gov In contrast, other studies have found that while an N-acetyl group was suitable, providing the desired product in 57% yield, the trifluoroacetyl group's effectiveness was dependent on the C-terminal protecting group, with a methyl ester outperforming an ethyl ester (74% vs. 60% yield). nih.govbeilstein-journals.org

The stability of the protecting group must be orthogonal to the reaction conditions of subsequent steps. biosynth.com The Boc group's acid lability, for example, makes it unsuitable for synthetic steps requiring strong acidic conditions that are not intended for deprotection. researchgate.net Conversely, the base-lability of the Fmoc group restricts its use in reactions involving strong bases. The selection process, therefore, involves a careful balancing act between the stability of the protecting group during various transformations and the ease and cleanliness of its eventual removal to avoid side reactions and ensure high purity.

Table 1: Comparison of N-Terminal Protecting Groups in Fluorinated Amino Acid Synthesis

Protecting Group Abbreviation Cleavage Conditions Compatibility Notes in Fluorination Reported Yields
tert-Butyloxycarbonyl Boc Moderate to strong acid (e.g., TFA) Often incompatible with certain direct fluorination reagents. nih.govbeilstein-journals.org Not specified
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) Often incompatible with certain direct fluorination reagents. nih.govbeilstein-journals.org Not specified
Carboxybenzyl Cbz Catalytic Hydrogenolysis; strong acid Often incompatible with certain direct fluorination reagents. nih.govbeilstein-journals.org Not specified
Acetyl Ac Strong acid or base Suitable for some fluorination reactions. nih.govbeilstein-journals.org ~57%

Chemical Modifications and Derivatization of this compound

Functionalization at the Aromatic Moiety through Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The aromatic ring of this compound offers a versatile platform for chemical modification, enabling the synthesis of a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new carbon-carbon bonds at the phenyl ring. nih.gov The Suzuki-Miyaura and Negishi reactions are particularly prominent in this context. nih.govtcichemicals.com

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. tcichemicals.com For a derivative of this compound, this would typically involve first replacing the fluorine atom with a more reactive halide like iodine or bromine, or by introducing a boronic acid moiety. For example, studies on the closely related N-Boc-4-iodophenylalanine have demonstrated successful Suzuki-Miyaura coupling with phenylboronic acid using palladium nanoparticle catalysts, achieving full conversion under optimized conditions (37 °C for 24 hours). researchgate.net This methodology allows for the introduction of various aryl or heteroaryl groups onto the phenylalanine side chain.

The Negishi cross-coupling reaction provides an alternative and often highly efficient route, coupling an organozinc compound with an organohalide. nih.gov This method has been described as one of the most convenient for the direct preparation of protected fluorinated phenylalanine analogues. nih.gov The general strategy involves the Pd(0)-catalyzed cross-coupling of a protected iodoalanine zinc homoenolate with an aryl halide. nih.gov This approach is noted for its versatility, high enantioselectivity, and acceptable yields, making it suitable for creating a wide array of fluorinated phenylalanine derivatives with diverse substitutions on the aromatic ring. nih.gov

Table 2: Overview of Cross-Coupling Reactions for Aromatic Functionalization

Reaction Organometallic Reagent Substrate Requirement Catalyst Key Advantages
Suzuki-Miyaura Organoboron (e.g., Ar-B(OH)₂) Aryl Halide (I, Br) or Triflate Pd(0) complex + Base High functional group tolerance; commercially available reagents. tcichemicals.com

Synthesis of Side-Chain Modified Derivatives for Specific Research Probes

The incorporation of fluorine into amino acids provides a unique spectroscopic signature that is invaluable for creating specific research probes. nih.govrsc.org Fluorine's high sensitivity in ¹⁹F NMR spectroscopy allows for the non-invasive study of peptide conformation, protein-protein interactions, and enzyme mechanisms. nih.gov Derivatives of this compound can be synthesized to serve as tailored probes for such chemical biology studies. rsc.org

The synthesis of these probes involves the strategic modification of the amino acid's side chain. Building upon the cross-coupling reactions discussed previously, further functional groups can be introduced onto the aromatic ring. These groups can act as fluorescent tags, photo-crosslinkers, or handles for attaching other biomolecules. For instance, after a Suzuki coupling to introduce a new phenyl group, that group could bear a nitro substituent, which can then be reduced to an amine. This new amino group can be further derivatized with a variety of reporter molecules.

Another strategy involves modifying the existing fluorine atom. While the C-F bond is strong, in certain contexts, it can be replaced to introduce other functionalities. More commonly, other positions on the aromatic ring are functionalized. For example, the synthesis of (R)-2,4,5-Trifluorophenylalanine, a key building block for the antidiabetic drug Retagliptin, highlights how multiply-fluorinated phenylalanines are used to create bioactive molecules for specific biological targets. nih.gov The synthesis of such derivatives often starts from a protected amino acid and involves multiple steps of aromatic substitution and functional group manipulation to build the final probe structure.

Preparation of Precursors for Isotopic Labeling Studies

Isotopically labeled amino acids are essential tools for metabolic studies, proteomics, and in vivo imaging techniques like Positron Emission Tomography (PET). uni-koeln.denih.gov The preparation of isotopically labeled this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), requires the synthesis of specific precursor molecules that can undergo rapid and efficient radiolabeling. uni-koeln.de

One common strategy for ¹⁸F-labeling is nucleophilic substitution, where a leaving group on the aromatic ring of a precursor molecule is replaced with [¹⁸F]fluoride. Precursors for this purpose often contain a nitro group or a trialkylammonium salt at the position where the ¹⁸F is to be introduced. The synthesis of these precursors is a multi-step process starting from a suitable protected amino acid. For example, a Boc-protected phenylalanine derivative might be nitrated, and this nitro-precursor is then used in the final radiolabeling step.

Another advanced approach involves the use of boronic acid precursors for radiofluorination. nih.gov For instance, Boc-protected 4-borono-L-phenylalanine can be fluorinated with [¹⁸F]F₂ or [¹⁸F]AcOF to produce the radiolabeled compound, which can then be deprotected. nih.govbeilstein-journals.org Similarly, copper-mediated radiofluorination of boronic acid precursors has been used to synthesize ¹⁸F-labeled amino acids. nih.gov The synthesis of [¹⁸F]trifluoromethylphenylalanine has also been achieved from Boc-protected precursors using [¹⁸F]CuCF₃. nih.gov These methods underscore the importance of designing stable, reactive precursors that incorporate the necessary protecting groups, like Boc, to ensure the success of the final, time-sensitive isotopic labeling step. uni-koeln.denih.gov

Table 3: Precursor Strategies for Isotopic Labeling of Phenylalanine Analogues

Isotope Labeling Method Precursor Type Protecting Group Application
¹⁸F Nucleophilic Aromatic Substitution Aryl-NO₂ or Aryl-N(CH₃)₃⁺ Boc PET Imaging
¹⁸F Electrophilic Fluorination Aryl-B(OH)₂ (Boronic Acid) Boc PET Imaging nih.govbeilstein-journals.org
¹⁸F Copper-Mediated Fluorination Aryl-B(OH)₂ or Iodides Boc PET Imaging nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. nih.gov For peptides containing Boc-alpha-methyl-L-4-Fluorophenylalanine, NMR provides unparalleled insights at the atomic level.

The presence of a fluorine atom in Boc-alpha-methyl-L-4-Fluorophenylalanine offers a unique handle for structural analysis using ¹⁹F NMR spectroscopy. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe. nih.govucl.ac.uk A key advantage is the absence of endogenous fluorine in most biological systems, which results in background-free spectra. nih.govnih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local microenvironment. nih.govresearchgate.net Subtle changes in van der Waals contacts, electrostatic fields, and solvent exposure can induce significant changes in the ¹⁹F chemical shift. nih.govresearchgate.net This sensitivity makes ¹⁹F NMR an excellent tool for reporting on the conformational state of a peptide. For instance, the incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine into a peptide allows researchers to monitor conformational changes upon ligand binding, protein-protein interactions, or alterations in solvent conditions by observing shifts in the ¹⁹F resonance. nih.govsemanticscholar.org

Parameter Significance in ¹⁹F NMR of Peptides
Chemical Shift (δ)Highly sensitive to local electronic environment, reflecting conformational changes, folding, and binding events. nih.govresearchgate.net
Linewidth (Δν)Provides information on molecular dynamics and exchange processes.
Coupling Constants (J)Through-bond and through-space couplings can provide distance and dihedral angle constraints.
Relaxation Rates (R₁, R₂)Inform on molecular motion and dynamics over a range of timescales.

While ¹⁹F NMR provides specific information about the fluorinated residue, a complete structural assignment of a peptide containing Boc-alpha-methyl-L-4-Fluorophenylalanine requires a combination of multi-dimensional NMR experiments. These techniques resolve the extensive overlap of proton signals found in one-dimensional spectra by spreading them into two or more dimensions. uzh.chbitesizebio.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that establish proton-proton correlations through scalar couplings, allowing for the identification of amino acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This is particularly useful for resolving overlapping proton signals and assigning resonances to specific atoms within the amino acid residues. bitesizebio.com

For a peptide incorporating the α-methylated and fluorinated phenylalanine derivative, these experiments are crucial for assigning the ¹H, ¹³C, and ¹⁵N resonances of the entire peptide backbone and side chains, confirming the sequence, and providing the necessary framework for determining the three-dimensional structure. mdpi.com

NMR Experiment Information Yielded for Peptidic Constructs
COSY Identifies scalar-coupled protons within a residue (e.g., Hα-Hβ).
TOCSY Correlates all protons within a spin system, identifying the complete amino acid side chain.
HSQC Correlates protons to their directly attached ¹³C or ¹⁵N, providing a "fingerprint" of the peptide. bitesizebio.com
NOESY/ROESY Identifies through-space proximities between protons, providing distance restraints for 3D structure calculation.

The presence of the Boc protecting group and the α-methyl group can lead to the existence of different isomeric forms, such as rotamers (conformational isomers) or diastereomers if other chiral centers are present. NMR spectroscopy is a primary tool for identifying and quantifying these distinct populations in solution. researchgate.net

The slow rotation around the amide bond of the Boc group or hindered rotation around side-chain single bonds can result in separate, distinct signals for each conformer in the NMR spectrum, provided the rate of exchange between the states is slow on the NMR timescale. acs.orgresearchgate.net The relative populations of these isomers can be determined by integrating the corresponding NMR signals. researchgate.net For processes in intermediate or fast exchange, lineshape analysis or more advanced techniques like EXSY (Exchange Spectroscopy) can be employed to determine the kinetics and thermodynamics of the conformational equilibrium. acs.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) in the Study of Amide Bonds and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and secondary structure of peptides. mdpi.com These techniques are complementary and probe the vibrational modes of molecules.

For Boc-alpha-methyl-L-4-Fluorophenylalanine and its peptidic derivatives, IR and Raman spectroscopy are particularly useful for characterizing the amide bonds of the peptide backbone and the carbamate (B1207046) group of the Boc protecting moiety.

Amide I band (1600–1700 cm⁻¹): Arising mainly from the C=O stretching vibration of the peptide backbone, this band is highly sensitive to the secondary structure (α-helix, β-sheet, random coil) of the peptide. researchgate.netnih.gov

Amide II band (1480–1580 cm⁻¹): Resulting from a combination of N-H in-plane bending and C-N stretching, this band is also sensitive to conformation. researchgate.netnih.gov

Boc Group Vibrations: The Boc protecting group exhibits characteristic vibrational bands, notably the C=O stretching of the carbamate at approximately 1680-1720 cm⁻¹. researchgate.netnih.gov The presence and position of this band can confirm the integrity of the protecting group.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Structural Information
Amide I (C=O stretch)1600-1700Peptide secondary structure. researchgate.netnih.gov
Amide II (N-H bend, C-N stretch)1480-1580Peptide conformation. researchgate.netnih.gov
Boc C=O Stretch1680-1720Presence and environment of the Boc protecting group. researchgate.netnih.gov
C-F Stretch1000-1400Presence of the fluorine substituent.

Advanced Mass Spectrometry for Molecular Confirmation and Peptide Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of modified amino acids and peptides. It provides a highly accurate determination of the molecular weight, confirming the elemental composition and the success of synthetic steps. nih.gov

For peptides containing Boc-alpha-methyl-L-4-Fluorophenylalanine, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with sufficient accuracy to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is employed for peptide sequence verification. epfl.chcreative-proteomics.com In this technique, the peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-ions) produce a characteristic pattern that allows for the determination of the amino acid sequence. researchgate.net This is crucial for confirming the correct incorporation of the Boc-alpha-methyl-L-4-Fluorophenylalanine residue at the desired position within the peptide chain.

Chromatographic and Electrophoretic Methods for High-Resolution Analysis of Derivatives and Peptidic Constructs

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful separation techniques used to assess the purity of Boc-alpha-methyl-L-4-Fluorophenylalanine, its derivatives, and the final peptide products. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic method for peptide analysis. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is highly effective for separating the target peptide from deletion sequences, incompletely deprotected species, and other synthesis-related impurities. Derivatization of the amino acid with reagents like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be used to resolve enantiomers. researchgate.netnih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field. ntu.edu.tw Capillary Zone Electrophoresis (CZE), a mode of CE, offers extremely high resolution and is an excellent orthogonal technique to HPLC for purity assessment. nih.gov It is particularly well-suited for analyzing charged peptides and can resolve species with very similar hydrophobicities that may co-elute in RP-HPLC. nih.gov

These high-resolution analytical methods are essential for establishing the purity profile of synthetic peptides, a critical parameter for any research application.

Conformational Analysis and Structural Impact in Peptide Systems

Steric and Electronic Influences of the Alpha-Methyl and 4-Fluoro Substituents on Amino Acid Backbone Conformation

The conformational landscape of an amino acid residue within a peptide is primarily defined by the dihedral angles phi (φ) and psi (ψ) of its backbone. The introduction of an alpha-methyl group in place of the alpha-hydrogen imposes significant steric constraints, restricting the accessible regions of the Ramachandran plot. This steric hindrance limits the conformational flexibility of the peptide backbone, favoring more defined secondary structures. The alpha-methyl group's bulkiness disfavors extended conformations and promotes more compact, helical structures to avoid steric clashes.

The 4-fluoro substituent on the phenyl ring introduces both steric and electronic perturbations. Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electronic distribution of the side chain. This can influence intramolecular and intermolecular interactions, including hydrogen bonding and aromatic interactions. nih.gov While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its electronic effects can be substantial. The introduction of fluorine can modulate the hydrophobicity of the side chain, which in turn can affect peptide folding and stability. nih.gov

SubstituentPrimary InfluenceEffect on Backbone
Alpha-methyl Steric hindranceRestricts φ and ψ angles, promotes helical conformations
4-Fluoro Electronic effectsModulates side-chain interactions and hydrophobicity

Analysis of Conformational Preferences in Monomeric and Peptidic Contexts

The conformational preferences of Boc-alpha-methyl-L-4-Fluorophenylalanine are best understood by examining its influence on peptide secondary structures and by drawing parallels with related modified amino acids.

The alpha-methyl group is a potent helix-inducing element. By restricting the backbone dihedral angles to the helical region of the Ramachandran plot, the incorporation of alpha-methylated amino acids, including alpha-methyl-L-phenylalanine, has been shown to stabilize α-helical and 310-helical structures in peptides. This effect is particularly pronounced in shorter peptides that might not otherwise adopt a stable helical conformation. The 4-fluoro substituent can further modulate the stability of these helices. Fluorination of aromatic side chains can enhance the thermal and chemical stability of peptides. nih.gov The increased hydrophobicity of the fluorinated phenyl ring can promote hydrophobic interactions that stabilize the folded structure.

Structural ElementInfluence of α-Methyl GroupPotential Influence of 4-Fluoro Group
α-Helix Strong stabilizationEnhanced thermal and chemical stability
310-Helix StabilizationPotential modulation of stability
β-Turn Can be accommodatedMay influence turn type preference
β-Sheet Generally disfavoredMay affect sheet stability through side-chain interactions

Studies on Peptidyl Prolyl Bond Isomerism (cis/trans) and its Kinetic Barriers

The isomerization of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding. The incorporation of modified amino acids adjacent to proline can significantly affect the cis/trans equilibrium and the kinetic barrier for isomerization. While Boc-alpha-methyl-L-4-Fluorophenylalanine is not proline, its placement next to a proline residue would have a profound impact.

The steric bulk of the alpha-methyl group is expected to influence the cis/trans equilibrium of an adjacent peptidyl-prolyl bond. This steric hindrance would likely disfavor the cis conformation, thereby increasing the preference for the trans isomer. Furthermore, the alpha-methyl group would be expected to increase the kinetic barrier for isomerization, slowing down the rate of interconversion between the two forms.

Solvent Effects and Environmental Factors on Conformational Equilibrium

The conformational equilibrium of peptides is highly sensitive to the solvent environment. The hydrophobic effect, hydrogen bonding with solvent molecules, and the dielectric constant of the medium all play crucial roles in determining the preferred peptide conformation.

For a peptide containing Boc-alpha-methyl-L-4-Fluorophenylalanine, the increased hydrophobicity of the 4-fluorophenylalanine side chain would likely lead to a greater stabilization of folded structures in aqueous environments, driven by the hydrophobic effect. In polar aprotic solvents, the helix-inducing propensity of the alpha-methyl group would be expected to dominate. In protic solvents, competition for hydrogen bonding between the peptide backbone and the solvent molecules could influence the stability of secondary structures.

SolventExpected Effect on Conformation
Aqueous Stabilization of folded structures due to the hydrophobic effect of the 4-fluorophenyl group.
Polar Aprotic The strong helix-inducing propensity of the alpha-methyl group is likely to be the dominant factor.
Protic Competition for hydrogen bonding may influence the stability of helical structures.

Applications in Chemical Biology and Advanced Biochemical Investigations

Integration into Peptide and Peptidomimetic Design for Structural and Functional Studies

The introduction of Boc-alpha-methyl-L-4-Fluorophenylalanine into peptide sequences is a powerful strategy for creating molecules with tailored properties. The α-methyl group restricts the conformational freedom of the peptide backbone, while the fluorine atom subtly alters the electronic nature of the aromatic side chain, influencing molecular interactions and metabolic stability. nih.gov

The α-methylation of an amino acid residue introduces significant steric hindrance that limits the possible conformations of the peptide backbone. This pre-organization of the peptide's structure can lock it into a bioactive conformation that is favorable for binding to a specific biological target, such as a G protein-coupled receptor (GPCR). By reducing the entropic penalty of binding, such conformational constraints can lead to enhanced binding affinity and receptor selectivity.

The fluorine atom on the phenyl ring further modulates the binding properties. Fluorine is highly electronegative and can alter the quadrupole moment of the aromatic ring, influencing non-covalent interactions like cation-π and π-π stacking, which are often critical for ligand recognition. chemimpex.com Research on the yeast GPCR Ste2p, which binds the α-factor peptide, has demonstrated how fluorination of an aromatic residue at the binding interface can systematically alter binding affinity. In these studies, replacing the native tyrosine or phenylalanine with various fluorinated phenylalanine analogs allowed for a precise probing of the cation-π interaction with an arginine residue in the receptor's binding pocket. chemimpex.com Although this study did not use the exact alpha-methylated version, it provides clear evidence of the impact of fluorination on receptor binding, a principle that is amplified by the conformational constraints of the alpha-methyl group.

Table 1: Effect of Phenylalanine Fluorination on Peptide-Receptor Binding Affinity
Peptide Analog (Modification at Position 13 of α-factor)Dissociation Constant (Kd) [nM]Relative Binding Affinity
Phenylalanine (Control)20.4 ± 4.41.00
4-fluoro Phenylalanine26.2 ± 5.90.78
3,4-Difluoro Phenylalanine38.1 ± 4.70.54
Pentafluoro Phenylalanine177.3 ± 59.90.12

This table, adapted from studies on α-factor peptide analogs binding to the Ste2p receptor, illustrates how increasing the fluorination of the phenylalanine side chain systematically weakens the binding affinity, providing quantitative insight into the nature of the ligand-receptor interaction. chemimpex.com

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids is a well-established strategy to overcome this limitation. The α-methyl group in Boc-alpha-methyl-L-4-Fluorophenylalanine provides steric shielding that can prevent or significantly slow down the enzymatic cleavage of adjacent peptide bonds. nih.gov

Furthermore, the C-F bond is exceptionally strong and the presence of fluorine can alter the electronic properties of the peptide, which may also contribute to increased resistance to enzymatic degradation. However, the effect of fluorination on proteolytic stability can be complex, depending on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov Studies on model peptides have shown that the introduction of fluorinated amino acids can, in some cases, increase stability against enzymes like α-chymotrypsin and pepsin, while in other contexts, it may not have a significant effect or could even slightly increase susceptibility. nih.govresearchgate.net This highlights the need for careful empirical evaluation for each specific peptide and protease combination.

Table 2: Illustrative Example of Proteolytic Stability of Peptides
Peptide SequenceModificationEnzymeHalf-life (t½) [min]Relative Stability
Ac-Ala-Ala-Phe-Ala-NH₂Unmodified Controlα-Chymotrypsin301.0
Ac-Ala-Ala-[α-Me-Phe(4-F)]-Ala-NH₂α-Methyl & 4-Fluoroα-Chymotrypsin>240>8.0
Ac-Ala-Ala-Phe-Ala-NH₂Unmodified ControlPepsin551.0
Ac-Ala-Ala-[α-Me-Phe(4-F)]-Ala-NH₂α-Methyl & 4-FluoroPepsin>300>5.5

This representative table illustrates the significant increase in proteolytic stability that can be achieved by incorporating an α-methylated and fluorinated phenylalanine residue. The data is hypothetical but based on established principles of peptide stabilization.

Probing Protein-Protein and Protein-Ligand Interactions through Rational Design

Understanding the intricate network of interactions between proteins and their binding partners is fundamental to cell biology and drug discovery. Boc-alpha-methyl-L-4-Fluorophenylalanine serves as a sophisticated probe for dissecting these interactions. The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR spectroscopy, a technique that allows for the study of molecular interactions in solution without the background noise present in ¹H NMR of large biomolecules. chemimpex.com

By site-specifically incorporating this amino acid into a protein, researchers can monitor changes in the local electronic environment of the fluorine atom upon the binding of a ligand or another protein. This provides high-resolution information about binding events, conformational changes, and the dynamics of the interaction. nih.gov The systematic replacement of key aromatic residues with fluorinated analogs allows for the tuning of electrostatic contributions to binding, enabling a detailed assessment of the role of aromatic interactions in the stability and function of protein complexes. nih.gov

Investigations into Enzyme Mechanism and Inhibition

The unique electronic properties of fluorinated amino acids make them particularly useful for studying enzyme mechanisms and for designing potent and specific enzyme inhibitors. nih.gov

Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups and stabilize or destabilize transition states in enzymatic reactions. When incorporated into a substrate analog, a fluorinated residue can act as a powerful inhibitor. For example, the fluorine atom can function as a "mechanism-based inactivator" or "suicide inhibitor," where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme.

Boc-alpha-methyl-L-4-Fluorophenylalanine is a valuable building block for such inhibitors. The 4-fluorophenyl group can interact with the active site of an enzyme that recognizes aromatic substrates, while the α-methyl group can enhance binding affinity and stability. This approach has been widely applied in the design of inhibitors for various enzyme classes, including proteases and kinases, which are important drug targets. nih.gov

Table 3: Representative Inhibition Data for Fluorinated Amino Acid-Based Enzyme Inhibitors
InhibitorTarget EnzymeInhibition TypeInhibition Constant (Ki) [µM]IC₅₀ [µM]
Compound X (contains Phe)Protease ACompetitive15.235.8
Compound Y (contains 4-F-Phe)Protease ACompetitive2.86.5
Compound Z (contains α-Me-4-F-Phe)Protease ACompetitive0.92.1

This table provides a representative example of how the systematic introduction of fluorine and α-methylation can enhance the inhibitory potency of a compound against a target enzyme. The data is illustrative.

Incorporating Boc-alpha-methyl-L-4-Fluorophenylalanine into potential enzyme substrates allows for a detailed investigation of substrate specificity and the nature of interactions within the enzyme's active site. By comparing the kinetic parameters (Km and kcat) of the modified substrate with those of the natural substrate, researchers can deduce the importance of the electronic properties of the aromatic ring for substrate recognition and turnover.

For instance, a study on a fungal aromatic L-amino acid decarboxylase demonstrated that the enzyme could process para-fluorophenylalanine, indicating that the active site can accommodate the electronic changes brought by the fluorine atom. nih.gov Such studies are crucial for mapping the topology and electrostatic landscape of an enzyme's active site, which is vital information for the rational design of specific inhibitors or the engineering of enzymes with novel catalytic activities.

Development of Advanced Biochemical Tools and Molecular Probes

The unique physicochemical properties of Boc-α-methyl-L-4-fluorophenylalanine, notably the presence of the fluorine atom and the α-methyl group, make it a valuable building block in the development of sophisticated tools for chemical biology and biochemical research. Its incorporation into peptides and other biomolecules allows for detailed investigations of molecular interactions, conformational dynamics, and cellular processes.

Use as ¹⁹F NMR Reporter Tags for Conformational Dynamics and Ligand Binding

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. These include its 100% natural abundance, high gyromagnetic ratio, and a large chemical shift dispersion that is highly sensitive to the local electronic environment. Consequently, the incorporation of fluorinated amino acids, such as 4-fluorophenylalanine, into peptides and proteins provides a powerful, non-perturbative method for studying their structure, dynamics, and interactions. nih.govresearchgate.net

When Boc-α-methyl-L-4-fluorophenylalanine is incorporated into a peptide sequence, the fluorine atom on the phenyl ring acts as a sensitive reporter. Changes in the local environment of the ¹⁹F nucleus, induced by conformational changes in the peptide backbone, ligand binding, or alterations in solvent exposure, result in measurable shifts in its NMR signal. nih.govcaymanchem.com This allows for the detailed characterization of these events at a specific site within the molecule.

The α-methyl group on the amino acid backbone introduces a significant conformational constraint, restricting the phi (φ) and psi (ψ) dihedral angles. This steric hindrance can be strategically employed to stabilize specific secondary structures, such as helices or turns, in synthetic peptides. By comparing the ¹⁹F NMR spectra of peptides with and without the α-methyl group, researchers can gain insights into the influence of conformational rigidity on peptide folding and binding affinity.

Table 1: Applications of ¹⁹F NMR with Fluorinated Phenylalanine Analogs in Biochemical Studies

Application AreaDescriptionKey Advantages of ¹⁹F NMR
Conformational Analysis Monitoring changes in peptide or protein structure, including folding, unfolding, and the populations of different conformational states.High sensitivity to local environment; ability to resolve signals from multiple labeled sites. nih.gov
Ligand Binding Detecting and quantifying the binding of small molecules, ions, or other macromolecules to a labeled peptide or protein.Chemical shift changes upon binding provide information on the binding site and affinity. nih.gov
Solvent Accessibility Assessing the exposure of specific residues to the solvent, which can change during folding or interaction events. caymanchem.comThe fluorine signal can be quenched or shifted by paramagnetic agents in the solvent, providing a measure of accessibility.
Protein-Protein Interactions Mapping the interfaces of protein complexes and studying the dynamics of these interactions.Provides site-specific information about the interaction surface without the need for crystallization.

While specific studies focusing exclusively on Boc-α-methyl-L-4-fluorophenylalanine as a ¹⁹F NMR reporter are not extensively documented in publicly available literature, the principles established with 4-fluorophenylalanine are directly applicable. The added feature of the α-methyl group in Boc-α-methyl-L-4-fluorophenylalanine offers a valuable tool for investigating how localized conformational constraints influence the broader structural and functional properties of peptides and proteins.

Incorporation into Fluorescence-Based Probes for Imaging and Sensing

While the intrinsic fluorescence of the 4-fluorophenylalanine side chain is not typically strong enough for direct use in fluorescence imaging, its incorporation into peptides can be a key component in the design of sophisticated fluorescent probes. These probes often operate on principles such as Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor when they are in close proximity. nih.gov

The defined structure and distance-dependent nature of FRET make it a powerful tool for studying dynamic biological processes. nih.gov A peptide containing Boc-α-methyl-L-4-fluorophenylalanine can be synthesized to include a FRET donor and acceptor pair. The conformation of this peptide, influenced by the rigid structure of the α-methyl-4-fluorophenylalanine residue, can be designed to change upon binding to a target molecule or in response to a specific enzymatic activity. This conformational change alters the distance between the donor and acceptor, leading to a measurable change in the FRET signal.

For example, a peptide-based probe could be designed where the α-methyl-4-fluorophenylalanine residue is part of a recognition sequence for a specific enzyme. In the intact probe, the donor and acceptor are held in close proximity, resulting in efficient FRET. Upon cleavage of the peptide by the enzyme, the donor and acceptor diffuse apart, disrupting FRET and leading to an increase in donor fluorescence. Such probes can be used for the sensitive detection of enzymatic activity in complex biological samples. springernature.com

Furthermore, the 4-fluorophenyl group can act as a quencher for certain fluorophores through photoinduced electron transfer (PET). The efficiency of this quenching is also distance-dependent. A probe could be designed where a fluorophore's emission is quenched by a nearby 4-fluorophenylalanine residue. A binding event that alters the peptide's conformation and moves the fluorophore away from the quenching residue would result in a "turn-on" fluorescence signal.

Although the direct use of Boc-α-methyl-L-4-fluorophenylalanine in commercially available or widely documented fluorescence probes is limited, its properties make it a candidate for the rational design of novel sensors and imaging agents in academic and pharmaceutical research.

Research on the Biological Activities of Derived Peptides (excluding clinical human trial data)

The incorporation of unnatural amino acids like α-methyl-4-fluorophenylalanine into peptide sequences is a well-established strategy for enhancing their biological activity and metabolic stability. The α-methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, while the fluorine atom can modulate binding interactions and hydrophobicity.

Research has shown that peptides containing fluorinated amino acids can exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties. nih.gov A notable example is the synthesis of a dipeptide, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine. This compound has been investigated for its antifungal properties.

In one study, the antifungal activity of this dipeptide was tested against a panel of pathogenic and conditionally pathogenic fungal strains. The research demonstrated that the dipeptide exhibited significant growth inhibition against certain fungal species. For instance, the growth of Penicillium aurantiogriseum was notably suppressed. The study also compared the activity of the dipeptide to its constituent amino acid, (S)-α-methyl-4-fluorophenylalanine, providing insights into how the peptide structure influences antifungal efficacy.

The development of new antimicrobial peptides is a critical area of research due to the rise of drug-resistant pathogens. Peptides containing α-methyl-4-fluorophenylalanine represent a promising class of compounds in this field. Their enhanced stability and potent activity make them attractive candidates for further investigation as potential therapeutic agents. mdpi.commdpi.com

Table 2: Investigated Antifungal Activity of a Dipeptide Containing an α-Methyl-4-fluorophenylalanine Derivative

Fungal StrainCompound TestedObserved Activity
Penicillium aurantiogriseumN-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanineSignificant growth inhibition
Penicillium funiculosum(S)-α-methyl-4-fluorophenylalanineGrowth suppression
Ulocladium botrytis(S)-α-methyl-4-fluorophenylalanineGrowth suppression
Aureobasidium pullulans(S)-α-methyl-4-fluorophenylalanineGrowth suppression

These findings underscore the potential of peptides derived from Boc-α-methyl-L-4-fluorophenylalanine as leads for the development of novel antifungal agents. Further research in this area could involve the synthesis and screening of a broader library of such peptides to optimize their activity spectrum and potency.

Theoretical and Computational Studies of Boc Alpha Methyl L 4 Fluorophe

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of Boc-alpha-methyl-L-4-Fluorophenylalanine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Reactivity: Quantum chemical calculations can predict sites of reactivity by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The calculated energies of these orbitals help in predicting the molecule's susceptibility to oxidation and reduction and its behavior in chemical reactions.

Spectroscopic Properties: Theoretical calculations are used to predict spectroscopic data, which can then be compared with experimental results for structural validation. Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra by calculating excitation energies. Similarly, vibrational frequencies from calculations can be correlated with experimental IR and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the assignment of complex spectra, as demonstrated in studies of fluorinated dipeptides. nih.gov

Calculated PropertyPredicted Effect of 4-Fluoro SubstitutionComputational Method
Dipole Moment Increased due to high electronegativity of FluorineDFT (e.g., B3LYP/6-31G*)
HOMO-LUMO Gap Modified, affecting chemical reactivity and stabilityDFT
Electrostatic Potential Negative potential localized on F; positive on ring hydrogensDFT
¹⁹F NMR Chemical Shift Characteristic shift value for aryl fluorideGIAO-DFT
Vibrational Frequencies C-F stretching mode appears in IR/Raman spectraDFT

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics in Solution and Complex Environments

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscapes and dynamic properties of Boc-alpha-methyl-L-4-Fluorophenylalanine in various environments.

Conformational Landscapes: The presence of the bulky Boc group, the alpha-methyl group, and the fluorinated phenyl ring introduces significant conformational constraints. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Analysis of the simulation trajectories reveals the preferred dihedral angles (phi, psi) of the amino acid backbone, which are crucial for determining the secondary structures of peptides it may form. nih.gov The alpha-methylation restricts the backbone flexibility, favoring specific conformations, which can be advantageous in designing peptides with well-defined structures.

Dynamics in Solution: When simulated in an explicit solvent like water, MD can provide detailed information about hydration and solvent interactions. The simulations can show how water molecules organize around the hydrophobic fluorophenyl ring and the polar carbonyl and amine groups. acs.org These solvent interactions are critical for understanding the molecule's solubility and its dynamic behavior in aqueous environments, which is essential for biological applications. acs.org

Complex Environments: MD simulations are also employed to study the behavior of the molecule when it is part of a larger peptide chain or interacting with a biological macromolecule like a protein. These simulations can illustrate how the fluorinated side chain orients itself within a protein's binding pocket and how its dynamics are coupled to the motions of the larger system. researchgate.net

Simulation ParameterPurposeTypical Software
Force Field Defines the potential energy function for atoms (e.g., AMBER, OPLS)AMBER, GROMACS, NAMD
Solvent Model Represents the solvent environment (e.g., TIP3P water)AMBER, GROMACS, NAMD
Simulation Time Duration of the simulation (nanoseconds to microseconds)AMBER, GROMACS, NAMD
Ensemble Statistical mechanics framework (e.g., NVT, NPT)AMBER, GROMACS, NAMD
Trajectory Analysis Measures properties like RMSD, dihedral angles, hydrogen bondsVMD, PyMOL

Molecular Modeling of Peptide-Protein Interactions and Binding Affinity Predictions

Understanding how peptides incorporating Boc-alpha-methyl-L-4-Fluorophenylalanine interact with protein targets is a central goal of medicinal chemistry. Molecular modeling techniques, such as molecular docking and free energy calculations, are used to predict and analyze these interactions.

Molecular Docking: Docking algorithms predict the preferred orientation of the molecule (as part of a peptide ligand) when bound to a protein receptor. The fluorinated phenyl ring can participate in specific interactions within a binding pocket, including halogen bonds, hydrophobic interactions, and dipole-dipole interactions. The alpha-methyl group can provide favorable van der Waals contacts and restrict the peptide's conformation to one that is optimal for binding. Docking studies help identify key residues in the protein that interact with the fluorinated amino acid, providing a structural hypothesis for the binding mode.

Binding Affinity Predictions: Following docking, more computationally intensive methods are used to estimate the binding affinity. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can calculate the free energy of binding. These calculations account for enthalpic and entropic contributions to binding, offering a more quantitative prediction of how strongly the peptide will bind to its target. The unique electronic properties of the fluorine atom can significantly impact these energies. acs.org Incorporating fluorinated amino acids can enhance binding affinity and stability in therapeutic proteins and peptide-based vaccines. nih.gov

In Silico Screening and Design of Novel Derivatives with Desired Properties

Computational methods are instrumental in the rational design and screening of novel derivatives of Boc-alpha-methyl-L-4-Fluorophenylalanine. In silico approaches can rapidly evaluate large virtual libraries of compounds, prioritizing a smaller number for synthesis and experimental testing.

Virtual Library Design: Starting with the core structure of Boc-alpha-methyl-L-4-Fluorophenylalanine, virtual libraries can be generated by systematically modifying different parts of the molecule. For example, the position of the fluorine atom on the phenyl ring could be changed, or different substituents could be added to the ring. The Boc protecting group could be replaced with other protecting groups, or the alpha-methyl group could be substituted with other alkyl groups.

High-Throughput Virtual Screening (HTVS): This virtual library can then be screened against a specific protein target using molecular docking. HTVS allows for the rapid assessment of thousands of potential derivatives, filtering them based on predicted binding scores and interaction patterns. This process helps identify derivatives that are predicted to have improved binding affinity or selectivity.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. Models based on Quantitative Structure-Activity Relationships (QSAR) can estimate properties like solubility, membrane permeability, and potential toxicity. By filtering compounds based on both binding affinity and favorable ADMET profiles, the in silico design process can significantly increase the probability of identifying successful drug candidates.

Future Directions and Emerging Research Trajectories

Innovations in Asymmetric Synthesis for Scale-Up and Diversification

The synthesis of enantiomerically pure α-methylated and fluorinated amino acids is a significant challenge in organic chemistry. Future research is focused on developing more efficient, scalable, and versatile asymmetric synthetic routes. Innovations are being pursued in catalysis, including enzymatic approaches and transition-metal catalysis, to improve yield and enantioselectivity. the-innovation.orgrsc.org

One promising area is the use of phase-transfer catalysis with cinchona alkaloid-derived catalysts, which has shown success in the asymmetric alkylation of glycine (B1666218) derivatives to produce complex amino acids. researchgate.net Additionally, enzymatic strategies, such as those employing olefin reductases, are being explored to achieve high stereoselectivity under mild conditions, expanding the toolkit for creating chiral fluorinated compounds. the-innovation.org The development of robust synthetic strategies is crucial for producing Boc-alpha-methyl-L-4-Fluorophenylalanine on a larger scale, making it more accessible for extensive research and development. researchgate.net

Furthermore, synthetic diversification is a key goal. Methodologies like palladium-catalyzed cross-coupling reactions are being adapted to create a wider range of derivatives from fluorinated amino acid precursors. nih.govnih.gov This allows for the introduction of various functional groups, leading to a library of compounds with tailored properties for specific applications.

Table 1: Emerging Asymmetric Synthesis Strategies

Strategy Key Features Potential Advantages for Scale-Up
Enzymatic Catalysis Utilizes enzymes like olefin reductases for stereoinduction. the-innovation.org High selectivity, mild reaction conditions, environmentally friendly.
Phase-Transfer Catalysis Employs chiral catalysts (e.g., cinchona alkaloids) for asymmetric alkylation. researchgate.net Operational simplicity, potential for continuous flow processes.

| Transition-Metal Catalysis | Uses metals like copper or palladium for selective C-H fluorination or cross-coupling. nih.govnih.gov | High efficiency, functional group tolerance, enables late-stage modification. rsc.org |

Exploration of Novel Applications in Bio-orthogonal Chemistry and Bioconjugation

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The unique properties of fluorinated amino acids make them attractive candidates for developing new bio-orthogonal tools. The fluorine atom can serve as a subtle yet powerful probe due to its unique spectroscopic signature and minimal steric impact. rsc.org

Future research aims to incorporate Boc-alpha-methyl-L-4-Fluorophenylalanine into peptides and proteins to act as reporters for imaging or to facilitate novel bioconjugation strategies. semanticscholar.org While established bio-orthogonal reactions like Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) are common, the development of new reactions that leverage the specific reactivity of the C-F bond or the electronic properties of the fluorinated ring is an active area of investigation. eurjchem.com These efforts could lead to new methods for site-specific protein labeling, drug delivery, and in vivo imaging. nih.govnih.gov

Advanced Spectroscopic Methodologies for In Situ Analysis in Complex Biological Systems

The fluorine atom in Boc-alpha-methyl-L-4-Fluorophenylalanine provides a powerful handle for spectroscopic analysis, particularly through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the local environment of the fluorinated amino acid within a complex biological milieu. nih.gov

Emerging research is focused on leveraging this for in-situ analysis. Advanced ¹⁹F NMR techniques are being developed to study protein-ligand interactions, conformational changes in proteins, and enzyme mechanisms in real-time and within living cells. acs.org Another area of development is the use of fluorescently labeled amino acid derivatives for sensitive detection in techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF), which allows for the analysis of trace amounts of compounds in complex samples. researchgate.net These advanced methodologies promise to provide unprecedented insights into the dynamic behavior of biomolecules.

Synergistic Integration of Computational Design with Experimental Validation for Directed Research

The rational design of peptides and proteins with desired properties can be significantly accelerated by integrating computational methods with experimental work. acs.org The fluorine atom in Boc-alpha-methyl-L-4-Fluorophenylalanine introduces specific electronic and conformational effects that can be challenging to predict without computational modeling.

Future research will increasingly rely on a synergistic approach where computational tools are used to:

Predict Binding Affinity: Molecular docking and simulation can predict how the incorporation of this fluorinated amino acid will affect the binding of a peptide to its target protein. acs.org

Model Conformational Effects: Calculations can determine the influence of the fluorinated residue on peptide secondary structure and stability.

Guide Synthetic Efforts: Computational screening can identify the most promising derivatives for synthesis, saving time and resources.

These computational predictions will then be validated through experimental synthesis and biochemical assays, creating a feedback loop that refines the computational models and accelerates the discovery of novel bioactive molecules.

Development of Boc-alpha-methyl-L-4-Fluorophe as a Scaffold for Next-Generation Research Tools

Beyond its role as a simple building block, Boc-alpha-methyl-L-4-Fluorophenylalanine is being developed as a versatile scaffold for creating sophisticated research tools. chemimpex.com Its stable, conformationally constrained structure makes it an excellent starting point for designing enzyme inhibitors, molecular probes, and novel biomaterials. nih.gov

Future directions include using this compound as a core structure to build:

¹⁸F-Labeled PET Tracers: The non-radioactive fluorine can be substituted with the ¹⁸F isotope for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology. nih.govprinceton.edu

Fluorescent Probes: By attaching fluorophores, derivatives can be created for use in fluorescence microscopy and other bioimaging applications. nih.gov

Peptide-Based Therapeutics: The alpha-methylation and fluorination can enhance the metabolic stability and bioavailability of peptide drugs, making it a valuable component in pharmaceutical development. chemimpex.comnih.gov

The development of this compound as a multifunctional scaffold will undoubtedly expand its impact across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Boc-alpha-methyl-L-4-Fluorophe, and how can researchers validate the purity of the product?

  • Methodological Answer : The synthesis of Boc-protected amino acids typically involves coupling reactions using tert-butoxycarbonyl (Boc) as a protecting group. For this compound, a modified Strecker synthesis or solid-phase peptide synthesis (SPPS) may be employed, with fluorination introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling . Post-synthesis, purity validation requires techniques like reverse-phase HPLC (e.g., LiChrosorb® columns) coupled with UV/Vis detection, and mass spectrometry (LC-MS/MS) to confirm molecular weight and isotopic patterns . Nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, particularly to verify the fluorine substitution and Boc-group integrity .

Q. How does the fluorination at the 4-position of the phenylalanine residue influence the compound’s solubility and reactivity in peptide synthesis?

  • Methodological Answer : Fluorination at the 4-position introduces steric and electronic effects. The electronegativity of fluorine reduces electron density in the aromatic ring, potentially altering solubility in organic solvents (e.g., increased solubility in DMSO or DMF) and affecting coupling efficiency during SPPS. Researchers should empirically test solubility using polarity gradients and monitor reaction kinetics via thin-layer chromatography (TLC) or in-situ FTIR . Comparative studies with non-fluorinated analogs are recommended to isolate fluorination-specific effects .

Advanced Research Questions

Q. What advanced analytical strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Contradictions in stability data often arise from differences in experimental design (e.g., buffer composition, ionic strength). To address this, conduct controlled stability studies using standardized protocols:

pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, temperature) and compare results with literature using platforms like SciFinder to identify methodological discrepancies . Peer-reviewed validation through collaborative inter-laboratory studies is critical .

Q. How can researchers optimize LC-MS/MS parameters for detecting trace impurities in this compound during pharmacokinetic studies?

  • Methodological Answer : For trace analysis, optimize the following:

  • Ionization : Electrospray ionization (ESI) in positive mode with source temperature ≥300°C and capillary voltage ≥3.5 kV.
  • Chromatography : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the compound and common impurities (e.g., de-Boc byproducts). Validate sensitivity via limit of detection (LOD) and quantification (LOQ) experiments, ensuring signal-to-noise ratios ≥3 and ≥10, respectively . Include mass-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to correct matrix effects in biological samples .

Q. What computational and experimental approaches are suitable for evaluating the steric effects of the alpha-methyl group in this compound during peptide backbone assembly?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s incorporation into a growing peptide chain to predict steric clashes and torsional strain. Software like GROMACS or AMBER can simulate solvated systems under physiological conditions.
  • Empirical Testing : Compare coupling efficiencies (e.g., via Fmoc/t-Bu SPPS) with non-methylated analogs using Kaiser tests or LC-MS/MS monitoring.
  • X-ray Crystallography : Resolve crystal structures of intermediate peptides to visualize conformational constraints imposed by the methyl group .

Methodological Considerations for Data Integrity

Q. How should researchers address discrepancies between observed and theoretical isotopic patterns in mass spectrometry data for fluorinated compounds?

  • Methodological Answer : Fluorine’s monoisotopic nature (100% ¹⁹F) simplifies isotopic patterns, but discrepancies may arise from:

Adduct Formation : Sodium or potassium adducts can skew peaks. Add 0.1% formic acid to suppress adducts.

Contaminants : Screen for polyfluoroalkyl substances (PFAS) using MRM transitions specific to common lab contaminants .

Instrument Calibration : Regularly calibrate the mass spectrometer with fluorinated reference standards (e.g., NaDONA or HFPO-DA) .

Ethical and Reporting Standards

Q. What peer-review criteria are critical when publishing synthetic protocols for Boc-protected fluorinated amino acids?

  • Methodological Answer : Ensure:

Reproducibility : Detailed step-by-step protocols with reaction times, temperatures, and purification methods.

Analytical Transparency : Raw spectral data (NMR, MS) deposited in open-access repositories.

Safety Compliance : Documentation of waste disposal methods for fluorinated byproducts, referencing guidelines like OSHA or REACH .

Conflict Resolution : Address reviewer concerns about data contradictions through supplementary re-validation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.